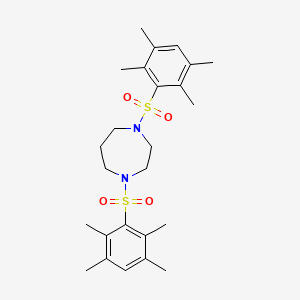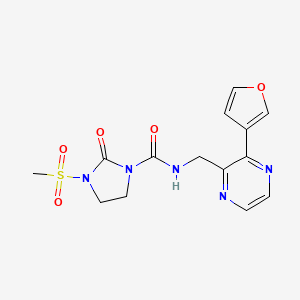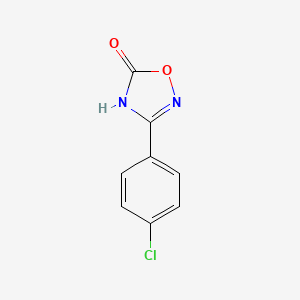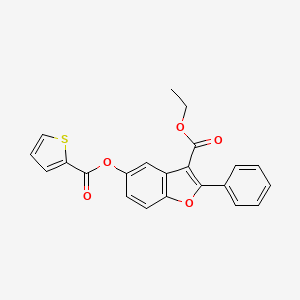
1,4-Bis(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane, commonly known as TMB-DP, is a chemical compound that has been used in scientific research for various purposes. TMB-DP is a diazepane derivative, which is a group of organic compounds that contain a seven-membered ring with two nitrogen atoms. This compound has gained attention due to its unique properties, such as its ability to form stable complexes with metal ions and its potential as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of TMB-DP is not fully understood. However, it is believed that TMB-DP forms stable complexes with metal ions, which can then be used as catalysts in organic reactions. TMB-DP has also been shown to bind to enzymes, such as carbonic anhydrase, and inhibit their activity.
Biochemical and Physiological Effects:
TMB-DP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies. TMB-DP has also been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of pH in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of TMB-DP is its ability to form stable complexes with metal ions, which can be used as catalysts in organic reactions. TMB-DP is also relatively easy to synthesize and purify. However, one of the limitations of TMB-DP is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research involving TMB-DP. One area of interest is the development of new catalysts and sensors based on TMB-DP complexes with metal ions. Another area of interest is the use of TMB-DP as a probe for studying enzyme activity. Additionally, further studies are needed to fully understand the mechanism of action and potential biochemical and physiological effects of TMB-DP.
Synthesis Methods
The synthesis of TMB-DP involves the reaction of 1,4-diazepane with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or acetonitrile. The resulting product is a white crystalline solid that can be purified by recrystallization.
Scientific Research Applications
TMB-DP has been used in scientific research for various purposes, including as a ligand for metal ions, a catalyst in organic reactions, and a probe for studying enzyme activity. One of the most significant applications of TMB-DP is its use as a ligand for metal ions. TMB-DP forms stable complexes with a variety of metal ions, including copper, nickel, and zinc. These complexes have been used in the development of new catalysts and sensors.
properties
IUPAC Name |
1,4-bis[(2,3,5,6-tetramethylphenyl)sulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O4S2/c1-16-14-17(2)21(6)24(20(16)5)32(28,29)26-10-9-11-27(13-12-26)33(30,31)25-22(7)18(3)15-19(4)23(25)8/h14-15H,9-13H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJLXVNZIQFXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C(=CC(=C3C)C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(2-Methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone](/img/structure/B2725649.png)




![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2725655.png)


![2-[3-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2725661.png)
![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2725662.png)
![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725664.png)
![5-(4-Cyclohexylpiperazin-1-yl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2725667.png)

![2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2725671.png)